molecular formula C10H15BrO B13640267 2-(2-(Bromomethyl)pentyl)furan

2-(2-(Bromomethyl)pentyl)furan

Cat. No.: B13640267
M. Wt: 231.13 g/mol
InChI Key: QSNSYCLHRSCYNW-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)pentyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a pentyl chain. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(2-(Bromomethyl)pentyl)furan typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-(2-methylpentyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-(Bromomethyl)pentyl)furan undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS for bromination, sodium hydroxide (NaOH) for nucleophilic substitution, and LiAlH4 for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(Bromomethyl)pentyl)furan has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)pentyl)furan involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating further chemical modifications .

Comparison with Similar Compounds

2-(2-(Bromomethyl)pentyl)furan can be compared with other furan derivatives such as:

Properties

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

2-[2-(bromomethyl)pentyl]furan

InChI

InChI=1S/C10H15BrO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

QSNSYCLHRSCYNW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CO1)CBr

Origin of Product

United States

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